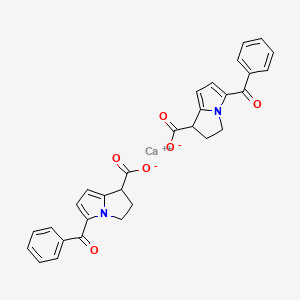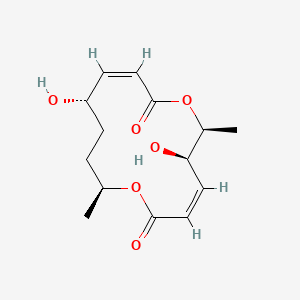
(3E,5R,6S,9E,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is notable for its anthelmintic properties, making it a subject of interest in various scientific research fields.
Mécanisme D'action
Target of Action
Clonostachydiol is a macrodiolide-type anthelmintic derived from the fungus Clonostachys cylindrospora . Its primary targets are the abomasum nematodes, specifically Haemonchus cortorus . These nematodes are parasitic worms that reside in the gastrointestinal tract of ruminants, causing significant health issues.
Pharmacokinetics
The pharmacokinetics of Clonostachydiol, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively studied. As such, its bioavailability and the impact of these properties on its efficacy and safety are currently unknown. Future research in this area will be crucial to fully understand the pharmacokinetic profile of Clonostachydiol .
Result of Action
Clonostachydiol exhibits anthelmintic activity, indicating that it is effective in eliminating parasitic worms, specifically the abomasum nematode Haemonchus cortorus . This results in improved health and well-being of the infected host organism.
Action Environment
The efficacy and stability of Clonostachydiol, like many other compounds, can be influenced by various environmental factors . These may include temperature, pH, and the presence of other substances that could interact with Clonostachydiol. Understanding these factors is crucial for optimizing the use of Clonostachydiol in different settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Clonostachydiol is typically isolated from the fungus Clonostachys cylindrospora. The isolation process involves culturing the fungus under specific conditions to induce the production of secondary metabolites, followed by extraction and purification processes . Detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, as the compound is primarily obtained through natural extraction.
Industrial Production Methods
Industrial production of clonostachydiol would likely involve large-scale fermentation of Clonostachys cylindrospora, followed by extraction and purification using techniques such as solvent extraction, chromatography, and crystallization. The specific conditions for optimal production, including temperature, pH, and nutrient composition, would need to be optimized for large-scale operations .
Analyse Des Réactions Chimiques
Types of Reactions
Clonostachydiol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Clonostachydiol has several scientific research applications, including:
Chemistry: It serves as a model compound for studying macrodiolide synthesis and reactivity.
Biology: Its anthelmintic properties make it useful in studying parasitic infections and developing new treatments.
Industry: It can be used in the development of biopesticides and other agricultural products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Milbemycin: Another macrodiolide with anthelmintic properties.
Avermectin: A group of macrocyclic lactones used as anthelmintics and insecticides.
Uniqueness
Clonostachydiol is unique due to its specific structure and the particular strain of fungus from which it is derived. Its distinct chemical properties and biological activity set it apart from other similar compounds .
Propriétés
Numéro CAS |
2205018-06-8 |
|---|---|
Formule moléculaire |
C14H20O6 |
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
(3E,5R,6S,9E,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione |
InChI |
InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11-,12+/m0/s1 |
Clé InChI |
SSVNIYICRYPPEB-AATSMRKUSA-N |
SMILES |
CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O |
SMILES isomérique |
C[C@H]1CC[C@@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)O |
SMILES canonique |
CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


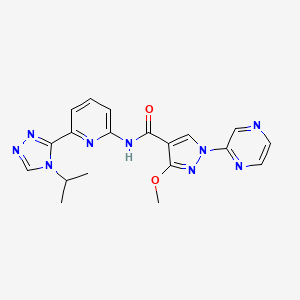
![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)
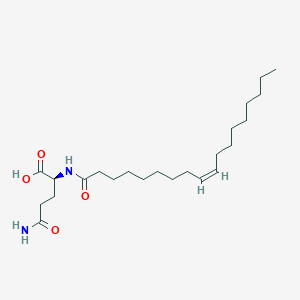
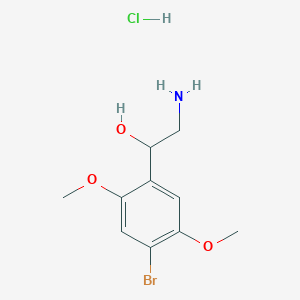

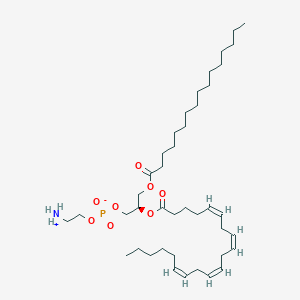
![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)
![2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester](/img/structure/B3025857.png)
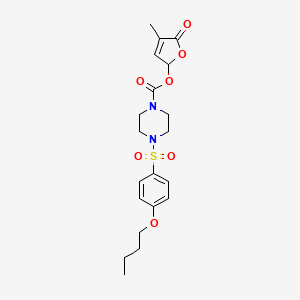
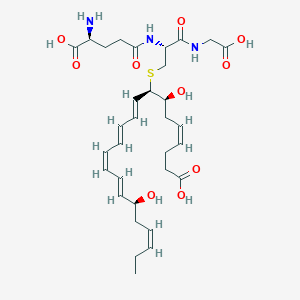
![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)
![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)
![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)
